molecular formula C15H21N3O5S B7141458 N-(2,6-dimethyl-3-nitrophenyl)-2,2-dimethyl-1,1-dioxo-1,4-thiazinane-4-carboxamide

N-(2,6-dimethyl-3-nitrophenyl)-2,2-dimethyl-1,1-dioxo-1,4-thiazinane-4-carboxamide

Cat. No.: B7141458
M. Wt: 355.4 g/mol
InChI Key: VAUAEPYORJEXFS-UHFFFAOYSA-N
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Description

N-(2,6-dimethyl-3-nitrophenyl)-2,2-dimethyl-1,1-dioxo-1,4-thiazinane-4-carboxamide is a complex organic compound characterized by its unique structural features

Properties

IUPAC Name

N-(2,6-dimethyl-3-nitrophenyl)-2,2-dimethyl-1,1-dioxo-1,4-thiazinane-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O5S/c1-10-5-6-12(18(20)21)11(2)13(10)16-14(19)17-7-8-24(22,23)15(3,4)9-17/h5-6H,7-9H2,1-4H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAUAEPYORJEXFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)[N+](=O)[O-])C)NC(=O)N2CCS(=O)(=O)C(C2)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethyl-3-nitrophenyl)-2,2-dimethyl-1,1-dioxo-1,4-thiazinane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles and electrophiles: Various organic and inorganic compounds depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-(2,6-dimethyl-3-nitrophenyl)-2,2-dimethyl-1,1-dioxo-1,4-thiazinane-4-carboxamide has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

N-(2,6-dimethyl-3-nitrophenyl)-2,2-dimethyl-1,1-dioxo-1,4-thiazinane-4-carboxamide can be compared with other similar compounds, such as:

    2,6-dimethyl-4-(3’-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid derivatives: These compounds share structural similarities and may exhibit comparable chemical and biological properties.

    N-(2,6-dimethyl-3-nitrophenyl)-methyl esters: These compounds also have similar structural features and can be used in related applications.

The uniqueness of this compound lies in its specific structural configuration, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.

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